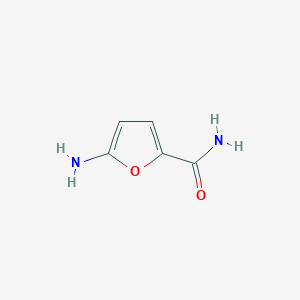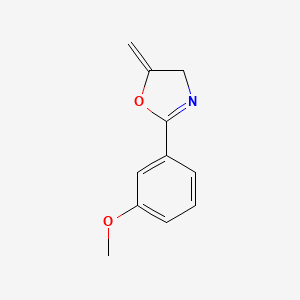![molecular formula C17H18O3S B14204446 Ethyl [(S)-diphenylmethanesulfinyl]acetate CAS No. 827604-05-7](/img/structure/B14204446.png)
Ethyl [(S)-diphenylmethanesulfinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(S)-diphenylmethanesulfinyl]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(S)-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, is often preferred for its mild reaction conditions and high yields .
化学反应分析
Types of Reactions
Ethyl [(S)-diphenylmethanesulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acids and alcohols.
科学研究应用
Ethyl [(S)-diphenylmethanesulfinyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and as a solvent in various industrial processes.
作用机制
The mechanism of action of ethyl [(S)-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the sulfinyl group.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
Phenyl acetate: An ester with a phenyl group, similar in structure but without the sulfinyl group.
Uniqueness
Ethyl [(S)-diphenylmethanesulfinyl]acetate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
827604-05-7 |
|---|---|
分子式 |
C17H18O3S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
ethyl 2-[(S)-benzhydrylsulfinyl]acetate |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m0/s1 |
InChI 键 |
XQVZQTKFGQJNTO-NRFANRHFSA-N |
手性 SMILES |
CCOC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


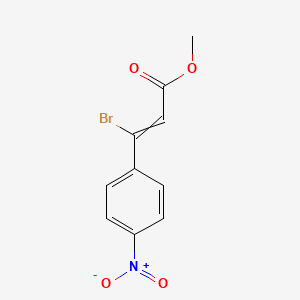
![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
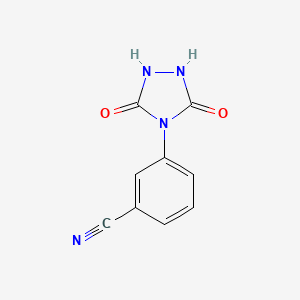
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
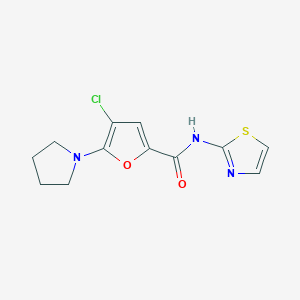
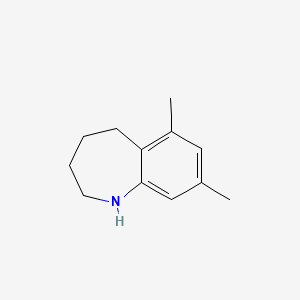
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
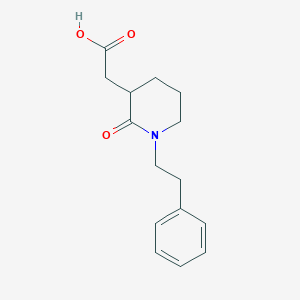
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
